ethyl 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate
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Overview
Description
ethyl 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is a boronic ester derivative. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate typically involves the reaction of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with 4-methylvaleric acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds.
Oxidation: The boronic ester group can be oxidized to form boronic acids or other oxidized derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Organoboron Compounds: Resulting from hydroboration reactions.
Boronic Acids: Produced through oxidation of the boronic ester group.
Scientific Research Applications
ethyl 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic ester group can also interact with various molecular targets, including enzymes and receptors, through covalent bonding or coordination interactions.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.
Bis(pinacolato)diboron: Another boron-containing compound used in organic synthesis.
Catecholborane: A borane derivative used in hydroboration reactions.
Uniqueness
ethyl 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is unique due to its specific structure, which combines the boronic ester group with a valeric acid ethyl ester moiety. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in both academic and industrial research.
Properties
IUPAC Name |
ethyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BO4/c1-8-17-12(16)9-11(10(2)3)15-18-13(4,5)14(6,7)19-15/h10-11H,8-9H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICZSZLMCJEMMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC(=O)OCC)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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